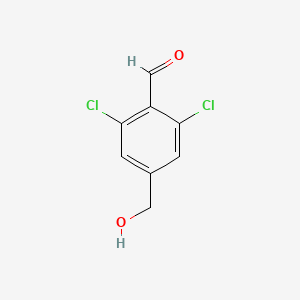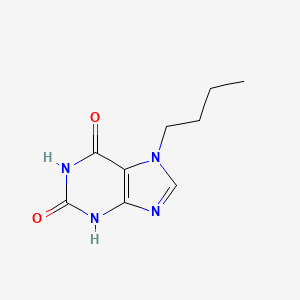
1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)-
Vue d'ensemble
Description
1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- is a chemical compound with the molecular formula C10H14O3 . It is also known by other names such as 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione . The compound has a molecular weight of 182.22 g/mol .
Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 13 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 five-membered ring . It also contains 3 ketone groups . The InChI string of the compound isInChI=1S/C10H14O3/c1-7(11)5-6-10(2)8(12)3-4-9(10)13/h3-6H2,1-2H3 . Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 0, indicating its relative hydrophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 182.094294304 g/mol . The topological polar surface area of the compound is 51.2 Ų .Applications De Recherche Scientifique
Synthesis and Reactivity
1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)-, and its derivatives are significant in the synthesis of various complex organic compounds. The regioselective rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes demonstrates the unique reactivity of such structures under photoinduced electron transfer conditions, leading to exclusive formation of 3-methylcyclopentene derivatives. This regioselectivity is rationalized by the localization of positive charge at the tertiary center during the reaction process (Adam et al., 1994).
Organocatalytic Applications
In another study, an organocatalytic cascade Michael addition-cyclization reaction involving cyclopentane-1,2-dione with substituted (E)-2-oxobut-3-enoates was developed. This process created two stereocenters, yielding bicyclic hemiacetals with high enantioselectivity. This method demonstrates the utility of cyclopentanedione derivatives in asymmetric synthesis, providing a straightforward approach to complex molecular architectures (Preegel et al., 2015).
High-Pressure Behavior
The study of 2-methyl 1,3-cyclopentanedione crystals under high pressures reveals significant insights into the anisotropic and non-linear pressure dependence of unit-cell dimensions. This research not only provides a deeper understanding of the structural stability of such compounds under varying pressures but also contributes to the broader knowledge of cyclopentanedione derivatives' physical properties (Katrusiak, 1991).
Synthetic Methodologies
Further, the synthesis of 2-alkyl-2-(2-furanyl)-1,3-cyclopentanediones showcases the versatility of cyclopentanedione derivatives as building blocks for creating complex natural product structures. This synthetic approach involves semi-pinacol rearrangement of Mukaiyama-aldol adducts, highlighting the methodological advancements in utilizing cyclopentanedione derivatives for organic synthesis (Ikeuchi et al., 2022).
Propriétés
IUPAC Name |
2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)5-6-10(2)8(12)3-4-9(10)13/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBYSCPBJGAYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1(C(=O)CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453793 | |
| Record name | 1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- | |
CAS RN |
25112-78-1 | |
| Record name | 1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentandione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



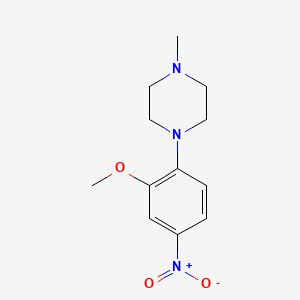


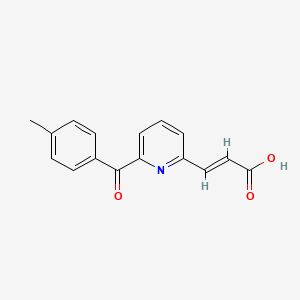
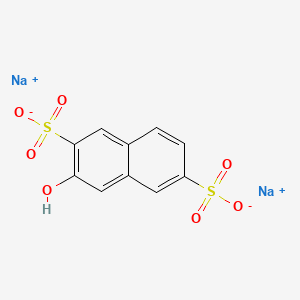
![methyl 4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1624952.png)
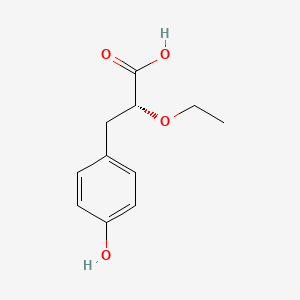
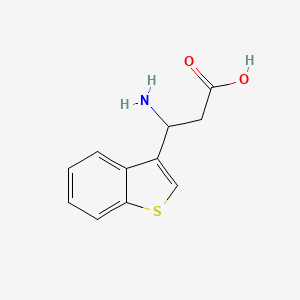
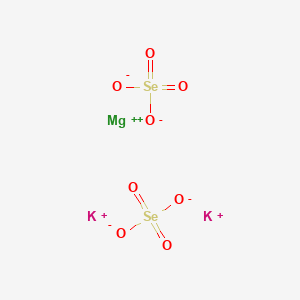
![(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1624957.png)
![Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B1624959.png)
![3-Nitro-N-[1-Phenyl-5-(Piperidin-1-Ylmethyl)-1h-Benzimidazol-2-Yl]benzamide](/img/structure/B1624960.png)
